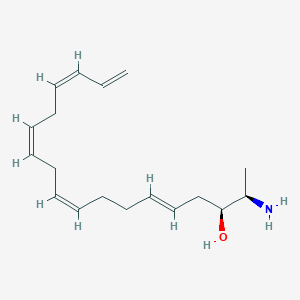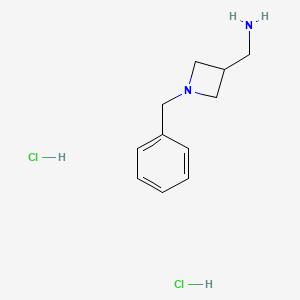
2-Aminobenzamide oxime
概要
説明
2-Aminobenzamide oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of benzamide and oxime, which makes it a versatile chemical with unique properties.
科学的研究の応用
Oxidative Synthesis of Quinazolinones
Researchers developed a procedure for the zinc-catalyzed oxidative transformation of 2-aminobenzamide, resulting in the synthesis of various quinazolinones and benzothiadiazine 1,1-dioxides. This method demonstrated moderate to good yields under identical conditions, offering a versatile approach for the synthesis of these compounds (Sharif et al., 2014).
Synthesis of Quinazolone Oximes
The reaction of aldehydes with 2-aminobenzamide oxime leads to the formation of 4-amino-1,2-dihydroquinazoline 3-oxides. A novel type of Dimroth rearrangement was observed, showcasing the chemical versatility of this compound in synthesizing quinazolone derivatives (Korbonits & Kolonits, 1986).
Synthesis of 2-Aminoquinazolinones
An oxidative coupling method using 2-aminobenzamides and isocyanides was developed, leading to the formation of 2-aminoquinazolinones. This metal-free method highlights the utility of 2-aminobenzamides in synthesizing quinazolinone derivatives with high atom economy (Wei et al., 2016).
Synthesis of 2-Aryl-4-Quinazolinones
A novel synthesis method for 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamides was reported. This environmentally friendly technique uses iodine as a catalyst and oxygen as the oxidant, demonstrating the applicability of 2-aminobenzamide in green chemistry (Nagasawa et al., 2015).
Fluorescence Labeling of Carbohydrates
2-Aminobenzamide is used as a common fluorescence label for reducing oligosaccharides. Its application in labeling demonstrates its utility in analytical chemistry, particularly in carbohydrate analysis (Cumpstey et al., 2000).
Proteomic Analysis in Neural Stem Cells
A study identified the targets and pathways of a 2-aminobenzamide HDAC inhibitor in Friedreich’s Ataxia patient-derived neural stem cells. This highlights the potential therapeutic applications of 2-aminobenzamide derivatives in neurodegenerative diseases (Shan et al., 2014).
Antithrombotic Agents Development
Novel 2-aminobenzamide derivatives were synthesized and evaluated for their antithrombotic activity. This study underlines the potential of 2-aminobenzamide derivatives as orally active antithrombotic agents, offering a new avenue for therapeutic development (Verma et al., 2013).
作用機序
Target of Action
The primary target of 2-Aminobenzamide derivatives, including 2-Aminobenzamide oxime, is the histone deacetylase structure (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell regulation, proliferation, and differentiation.
Mode of Action
This compound interacts with its target by binding to the zinc ions in the HDAC structure . This binding inhibits the action of HDAC, leading to an increase in acetylation levels of histones. The increased acetylation loosens the DNA structure, allowing for increased gene transcription. This can lead to various downstream effects, depending on the genes that are affected.
Biochemical Pathways
The inhibition of HDAC by this compound affects several biochemical pathways. The most significant of these is the regulation of gene expression. By inhibiting HDAC, this compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific genes affected can vary, leading to diverse downstream effects.
Result of Action
The result of this compound’s action is an increase in gene transcription due to the inhibition of HDAC. This can lead to various cellular effects, depending on the specific genes that are upregulated. For example, if genes involved in cell cycle regulation are affected, this could lead to changes in cell proliferation rates .
Safety and Hazards
将来の方向性
Oximes, including 2-Aminobenzamide oxime, are widely used as intermediates in fine organic synthesis . Recent strategies in the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . This could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .
生化学分析
Biochemical Properties
2-Aminobenzamide oxime plays a significant role in biochemical reactions. It has been used in the derivatization of carbohydrates to form oximes, which can be used for qualitative and quantitative analysis of carbohydrates . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with tumor cell lines. For instance, certain derivatives of this compound have exhibited cytotoxic activity against A549 and SW480 tumor cell lines . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. In the process of oxime formation, monosaccharides undergo a reaction with a fluorescent O-substituted aminooxy reagent, followed by reduction with 2-picoline–borane . This mechanism allows this compound to exert its effects, including enzyme inhibition or activation and changes in gene expression .
特性
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936828 | |
| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16348-49-5 | |
| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)






